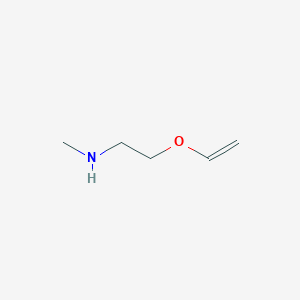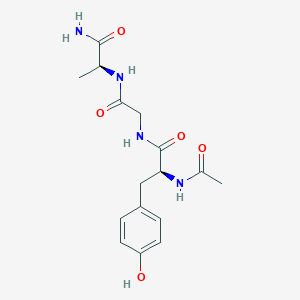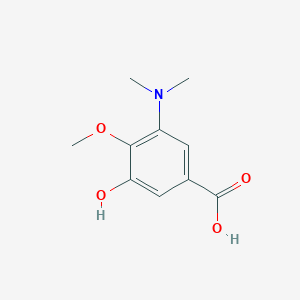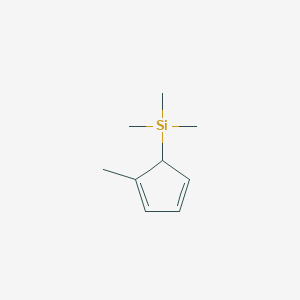![molecular formula C13H14O7 B14426815 Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate CAS No. 85212-85-7](/img/structure/B14426815.png)
Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of two ester groups and a formyl group attached to a phenylene ring through ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-formylphenol with dimethyl oxalate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine at ambient temperature.
Major Products Formed
Oxidation: 2,2’-[(4-carboxy-1,3-phenylene)bis(oxy)]diacetate.
Reduction: 2,2’-[(4-hydroxymethyl-1,3-phenylene)bis(oxy)]diacetate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their properties and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2,2’-[(4-methyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hexyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hydroxy-1,3-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with the methyl, hexyl, or hydroxy derivatives. Consequently, this compound offers unique opportunities for applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
85212-85-7 |
|---|---|
Formule moléculaire |
C13H14O7 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
methyl 2-[4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C13H14O7/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
IJZBVUYDAXAUDY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC(=C(C=C1)C=O)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


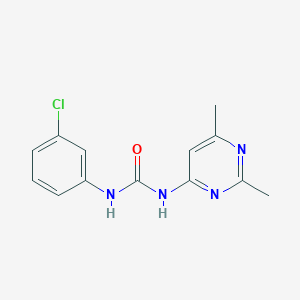
![2-[1-(Phenylsulfanyl)cyclopropyl]ethan-1-ol](/img/structure/B14426754.png)
![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)



![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![8-[4-(Piperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14426798.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
